molecular formula C20H19BO4 B8177256 2,6-Bis(benzyloxy)phenylboronic Acid

2,6-Bis(benzyloxy)phenylboronic Acid

Cat. No.: B8177256
M. Wt: 334.2 g/mol
InChI Key: QGSUABLNUYIWHB-UHFFFAOYSA-N
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Description

2,6-Bis(benzyloxy)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with two benzyloxy groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(benzyloxy)phenylboronic acid typically involves the protection of phenol groups followed by borylation. One common method includes the reaction of 2,6-dibenzyloxyphenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis(benzyloxy)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Like sodium borohydride for reduction reactions.

Major Products:

    Phenols: Formed from oxidation reactions.

    Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.

Scientific Research Applications

2,6-Bis(benzyloxy)phenylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis(benzyloxy)phenylboronic acid primarily involves its ability to form stable complexes with other molecules through its boronic acid group. This interaction can influence various molecular pathways, making it useful in catalysis and drug design .

Comparison with Similar Compounds

Uniqueness: 2,6-Bis(benzyloxy)phenylboronic acid is unique due to the presence of two benzyloxy groups, which provide steric hindrance and influence its reactivity and stability in various chemical reactions.

Properties

IUPAC Name

[2,6-bis(phenylmethoxy)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BO4/c22-21(23)20-18(24-14-16-8-3-1-4-9-16)12-7-13-19(20)25-15-17-10-5-2-6-11-17/h1-13,22-23H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSUABLNUYIWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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